
2-(1-Phenylvinyl)naphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Phenylvinyl)naphthalen-1-amine: is an aromatic amine with the chemical formula C18H15N . This compound is notable for its structural complexity, featuring a naphthalene ring bonded to a phenylvinyl group and an amine group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylvinyl)naphthalen-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and phenylacetylene.
Reaction Conditions: The reaction is catalyzed by a transition metal catalyst, such as palladium or manganese, under an inert atmosphere.
Procedure: The naphthalene undergoes a Friedel-Crafts alkylation with phenylacetylene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the intermediate compound. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Optimized Conditions: Reaction conditions are optimized for maximum yield and purity, including temperature control, pressure regulation, and continuous monitoring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Phenylvinyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines or hydrocarbons.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Phenylvinyl)naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its binding affinity to proteins and enzymes, making it useful in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-Phenylvinyl)naphthalen-1-amine involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to active sites, altering the function of the target molecule. This binding can lead to inhibition or activation of biochemical pathways, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylnaphthalen-1-amine: Similar in structure but lacks the phenylvinyl group.
Duloxetine Related Compound A: Contains a naphthalene ring but differs in its functional groups and overall structure.
Uniqueness
2-(1-Phenylvinyl)naphthalen-1-amine is unique due to its phenylvinyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C18H15N |
|---|---|
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
2-(1-phenylethenyl)naphthalen-1-amine |
InChI |
InChI=1S/C18H15N/c1-13(14-7-3-2-4-8-14)16-12-11-15-9-5-6-10-17(15)18(16)19/h2-12H,1,19H2 |
InChI-Schlüssel |
XNOKJHFFUARLJG-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



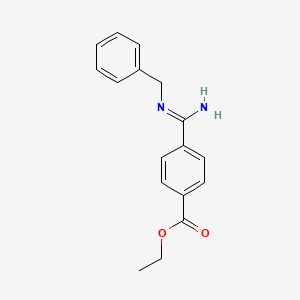
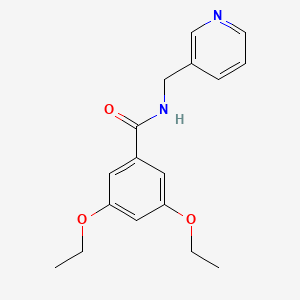

![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)

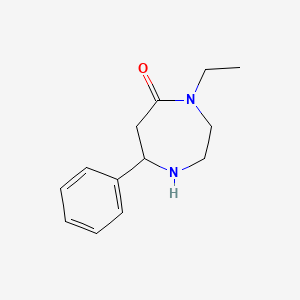
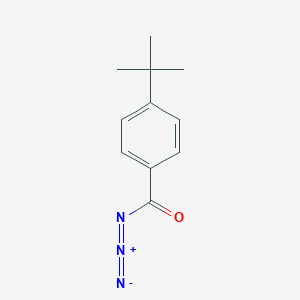
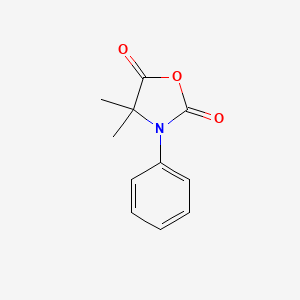
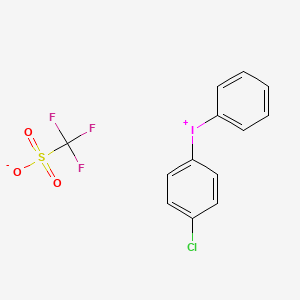
![6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B14130071.png)

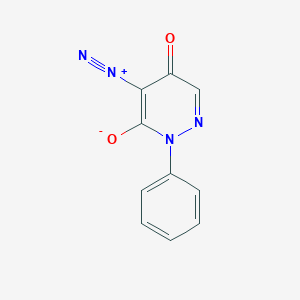
![2-[(Benzyloxy)methyl]butanal](/img/structure/B14130082.png)
